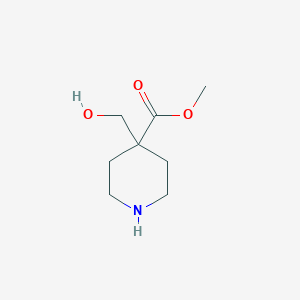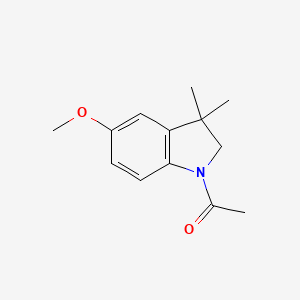![molecular formula C9H10N4O2S B8665605 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole CAS No. 23178-00-9](/img/structure/B8665605.png)
5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 4-methyl-benzenesulfonyl group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate sulfonyl azide, which subsequently undergoes cyclization to form the tetrazole ring.
Reaction Scheme:
- 4-Methylbenzenesulfonyl chloride + Sodium azide → 4-Methylbenzenesulfonyl azide
- 4-Methylbenzenesulfonyl azide → this compound
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of 5-[(4-methyl-benzenesulfanyl)-methyl]-1H-tetrazole.
Substitution: Formation of various substituted tetrazoles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it useful in drug design, where it can interact with enzymes and receptors involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-Chlorobenzenesulfonyl)-methyl]-1H-tetrazole
- 5-[(4-Fluorobenzenesulfonyl)-methyl]-1H-tetrazole
- 5-[(4-Methoxybenzenesulfonyl)-methyl]-1H-tetrazole
Uniqueness
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
23178-00-9 |
|---|---|
Fórmula molecular |
C9H10N4O2S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |
Clave InChI |
YMRRAQSCGJEYIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine](/img/structure/B8665569.png)






